molecular formula C16H10F3N B12967345 2-Phenyl-3-(trifluoromethyl)quinoline

2-Phenyl-3-(trifluoromethyl)quinoline

Cat. No.: B12967345
M. Wt: 273.25 g/mol
InChI Key: ZOVQSVPZZZVCLH-UHFFFAOYSA-N
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Description

2-Phenyl-3-(trifluoromethyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 2. The quinoline scaffold is known for its aromaticity and electron-deficient nature, which is further modulated by the electron-withdrawing -CF₃ group.

Properties

Molecular Formula

C16H10F3N

Molecular Weight

273.25 g/mol

IUPAC Name

2-phenyl-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-10-12-8-4-5-9-14(12)20-15(13)11-6-2-1-3-7-11/h1-10H

InChI Key

ZOVQSVPZZZVCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure Summary

  • Starting materials: β-halo-β-trifluoromethylstyrenes react with lithium pyrrolidide (generated from pyrrolidine and n-butyllithium) in tetrahydrofuran (THF) or neat pyrrolidine.
  • Enamine formation: The reaction yields α-CF3-β-aryl enamines, which are isolated as Z/E isomer mixtures.
  • Cyclization: These enamines undergo cyclization with aromatic aldehydes under heating (80–90 °C) to form quinoline derivatives.
  • Purification: The products are purified by column chromatography.

Key Experimental Data

Step Conditions Yield (%) Notes
Enamine formation (Method A) β-halo-β-CF3 styrene + Li pyrrolidide in THF, -70 °C to RT 53-76 Z/E isomers formed, inseparable by chromatography
Enamine formation (Method B) β-halo-β-CF3 styrene + excess pyrrolidine neat, RT, 1-3 h 53-76 Similar yields, simpler setup
Cyclization with aldehydes 80-90 °C, 6-12 h 70-90 High selectivity for 2-trifluoromethyl quinolines

This method was reported by Muzalevskiy et al. (2021) with detailed characterization of intermediates and products, demonstrating high regioselectivity and good yields for this compound derivatives.

Friedlander Synthesis Adapted for Trifluoromethylquinolines

The classical Friedlander synthesis involves the condensation of 2-aminobenzaldehydes with ketones, followed by cyclodehydration to form quinolines. This approach has been adapted for trifluoromethyl-substituted quinolines by using trifluoromethylated ketones or aldehydes.

Procedure Highlights

  • Reactants: 2-aminobenzaldehyde derivatives and trifluoromethylated ketones.
  • Catalysts: Acidic catalysts such as trifluoroacetic acid, Lewis acids, or p-toluenesulfonic acid.
  • Conditions: Heating in solvents like toluene or water under reflux.
  • Outcome: Formation of this compound with moderate to high yields (typically 70–95%).

Advantages and Limitations

  • Advantages: Straightforward, one-pot synthesis; widely applicable.
  • Limitations: Instability of aminobenzaldehyde precursors can reduce yields; requires careful control of reaction conditions to avoid side reactions.

This method is well-documented in the literature for synthesizing various substituted quinolines, including trifluoromethyl derivatives.

Transition-Metal Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed reactions have been employed to construct quinoline frameworks with trifluoromethyl substituents.

Typical Reaction Setup

  • Starting materials: 2-aminobenzonitriles, trifluoromethylated ketones or arylboronic acids.
  • Catalysts: Pd(OAc)2 with ligands such as 2,2’-bipyridine.
  • Base: Potassium phosphate or similar.
  • Solvent: Toluene or ethylene glycol.
  • Temperature: 80–120 °C.
  • Time: 2–24 hours.

Reaction Outcome

  • Efficient formation of this compound derivatives.
  • Yields typically range from 60% to 90%.
  • High regioselectivity and functional group tolerance.

This approach allows for the modular introduction of the phenyl and trifluoromethyl groups via cross-coupling and subsequent cyclization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Disadvantages
CF3-Enamine Cyclization β-halo-β-CF3 styrenes + Li pyrrolidide, aldehydes, 80-90 °C 70–90 High selectivity, good yields Requires handling of organolithium reagents
Friedlander Synthesis 2-aminobenzaldehyde + CF3-ketone, acid catalyst, reflux 70–95 Simple, one-pot Precursor instability
Pd-Catalyzed Cross-Coupling 2-aminobenzonitrile + arylboronic acid, Pd catalyst, base 60–90 Versatile, mild conditions Requires expensive catalysts

Research Findings and Notes

  • The CF3-enamine method provides a robust route to this compound with excellent regioselectivity and the ability to introduce diverse substituents on the phenyl ring.
  • Friedlander synthesis remains a classical and widely used approach but requires careful precursor preparation to avoid side reactions.
  • Transition-metal catalysis offers a modern, flexible approach with potential for scale-up and functional group tolerance.
  • The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .

Scientific Research Applications

2-Phenyl-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Applications Reference
2-Phenyl-3-(trifluoromethyl)quinoline Phenyl (C2), -CF₃ (C3) Enhanced aromatic π-stacking; potential kinase inhibition
6-Methyl-2-(trifluoromethyl)quinoline -CF₃ (C2), Methyl (C6) Agrochemical applications; increased volatility
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline -CF₃ (C2), -CHClF (C4), -F (C6) High insecticidal activity; synthetic yield: 35%
3-(2-(Trifluoromethyl)phenyl)quinoline -CF₃-phenyl (C3) NMR-characterized; used in catalysis
(E)-2-(2-Oxo-1-(2-(trifluoromethyl)benzyl)indolin-3-ylidene)-N-(quinolin-7-yl)acetamide -CF₃-benzyl (indole), quinoline Log1/IC₅₀ = 6.992 (high bioactivity)
Key Observations:
  • Electron-Withdrawing Effects: The -CF₃ group at C3 in the target compound likely enhances electrophilicity, favoring interactions with biological targets like enzymes or receptors. This contrasts with C2-substituted -CF₃ quinolines (e.g., 6-methyl-2-(trifluoromethyl)quinoline), where steric effects may dominate .
  • Aromatic Interactions : The phenyl group at C2 in the target compound promotes π-π stacking, a feature absent in methyl- or halogen-substituted analogues. This property is critical in drug design for target binding .
  • Synthetic Complexity: Derivatives with multiple fluorinated substituents (e.g., 4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline) require specialized reagents (e.g., BF₃·Et₂O) and exhibit lower yields (35%) compared to simpler analogues .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP (lipophilicity), improving membrane permeability. For instance, this compound is expected to have higher logP than non-fluorinated analogues like 2-diphenylmethyl-3-(2-hydroxyethyl)-6-methylquinoline .
  • Thermal Stability: Fluorinated quinolines generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications in materials science .

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